molecular formula C7H10O2 B058024 Methyl 3-cyclopentenecarboxylate CAS No. 58101-60-3

Methyl 3-cyclopentenecarboxylate

Cat. No. B058024
CAS RN: 58101-60-3
M. Wt: 126.15 g/mol
InChI Key: CEOILRYKIJRPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of enantiopure methyl 3-cyclopentenecarboxylate derivatives has been achieved through innovative strategies. For example, the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes represents a novel approach for the synthesis of enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate, demonstrating the versatility of methyl 3-cyclopentenecarboxylate derivatives in organic synthesis (Fernandez et al., 2008). Additionally, scalable synthesis methods have been developed for the isolation of specific stereoisomers of methyl 3-cyclopentenecarboxylate derivatives, highlighting the compound's utility in the synthesis of receptor agonists (Wallace et al., 2009).

Molecular Structure Analysis

The molecular structure of methyl 3-cyclopentenecarboxylate derivatives has been elucidated through various studies. For instance, crystallographic analysis of related compounds has provided insight into their structural characteristics, such as conformation and bonding patterns, which are essential for understanding their reactivity and potential applications (Steyn et al., 1992).

Chemical Reactions and Properties

Methyl 3-cyclopentenecarboxylate undergoes various chemical reactions, highlighting its reactivity and functional utility in organic synthesis. Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes derived from alkynes and α,β-unsaturated aldehydes has been shown to synthesize functionalized cyclopentenones, demonstrating the compound's versatility in forming complex structures (Li et al., 2012).

Scientific Research Applications

  • DNA Damage and Repair Mechanisms : MCC is relevant in the study of DNA damage and repair mechanisms. For example, Escherichia coli AlkB repairs DNA alkylation damage, a mechanism that is crucial in understanding how cells respond to DNA damage caused by methylating agents like MCC (Trewick et al., 2002).

  • Bioremediation Technologies : MCC plays a role in bioremediation research. Studies have explored the use of cyclodextrins, including randomly methylated β-cyclodextrin, in enhancing the bioremediation of soils contaminated with substances like transformer oil, which is relevant to MCC's chemical properties (Molnár et al., 2005).

  • Cancer Research : In cancer research, particularly non-small cell lung cancers, DNA methylation plays a critical role. The study of MCC can contribute to understanding the mechanisms of DNA methylation and its implications in cancer development and progression (Heller et al., 2012).

  • Chemotherapy Drug Development : MCC has applications in the development of chemotherapy drugs. For example, certain platinum-based compounds, which are structurally related to MCC, have been evaluated in clinical trials for their effectiveness in treating metastatic solid tumors (Theriault et al., 2004).

  • Organic Synthesis and Pharmaceutical Research : MCC is used in organic synthesis, particularly in the synthesis of cyclopentene and cyclohexene derivatives. Such compounds are vital intermediates in various pharmaceutical products (Mukai et al., 2003).

  • Environmental Science : Research involving MCC also extends to environmental science, particularly in the destruction of methyl bromide sorbed to activated carbon. This is crucial for understanding the environmental impact and mitigation strategies for chemicals similar to MCC (Yang et al., 2015).

Safety And Hazards

“Methyl 3-cyclopentenecarboxylate” is classified as a flammable liquid and can cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

methyl cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOILRYKIJRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363785
Record name Methyl 3-cyclopentenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclopentenecarboxylate

CAS RN

58101-60-3
Record name Methyl 3-cyclopentenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-3-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyclopentenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyclopentenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-cyclopentenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-cyclopentenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-cyclopentenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-cyclopentenecarboxylate

Citations

For This Compound
25
Citations
T Yokota, S Sakaguchi, Y Ishii - The Journal of Organic Chemistry, 2002 - ACS Publications
… product, while in the absence of NH 4 Cl a longer reaction time was needed and a regioisomeric mixture of methyl 2-cyclopentenecarboxylate (7) and methyl 3-cyclopentenecarboxylate …
Number of citations: 48 pubs.acs.org
M Wada, Y Nishihara, K Akiba - Tetrahedron letters, 1985 - Elsevier
… Total synthesis of (±)-sesbanine ( 1 ) was carried out using γ-addition of ketene silyl acetal of methyl 3-cyclopentenecarboxylate to quaternized methyl nicotinate. The resulting 1,4-…
Number of citations: 28 www.sciencedirect.com
CM Cimarusti - 1968 - search.proquest.com
69-2900 CIMARUSTI, Christopher Michael, 1943- PART I: SYNTHETIC STUDIES RELATED TO ^-VETIVONE. PART R: THE PREPARATION AND NMR S Page 1 I 69-2900 CIMARUSTI…
Number of citations: 3 search.proquest.com
AE Greene, MJ Luche, JP Depres - Journal of the American …, 1983 - ACS Publications
… tert-Butyl 1 -Methyl-3-cyclopentenecarboxylate (5). A solution of 8.40 g (50.0 mmol) of tert-butyl 3-cyclopentenecarboxylate in 10 mL of tetrahydrofuran was added slowly to 94 mL (52.6 …
Number of citations: 90 pubs.acs.org
P Chand, PL Kotian, A Dehghani… - Journal of medicinal …, 2001 - ACS Publications
… A solution of nitropentane (10.8 mL, 87.8 mmol) and Et 3 N (20 drops) in dry benzene (30 mL) was added to a refluxing solution of methyl 3-cyclopentenecarboxylate 30 (10.21 g, 80.9 …
Number of citations: 220 pubs.acs.org
K Kato, H Suzuki, H Tanaka, T Miyasaka… - Chemical and …, 1999 - jstage.jst.go.jp
Stereoselective synthesis of 4’-a—alkylcarbovir derivatives 4 was described based on asymmetric synthesis or a chemoenzymatic procedure. The asymmetric alkylation of chiral acetal …
Number of citations: 47 www.jstage.jst.go.jp
JE McMurry, RG Dushin - Journal of the American Chemical …, 1990 - ACS Publications
… a 1:6 mixture of syn and anti isomers from the known20 methyl 3-cyclopentenecarboxylate … ) was added to a stirring solution of methyl 3-cyclopentenecarboxylate (11, 7.60 g, 0.060 mol) …
Number of citations: 123 pubs.acs.org
PA Jacobi, HG Selnick - Journal of the American Chemical …, 1984 - ACS Publications
… reactionsexhibit a substantial acceleration due to the relief of steric crowding, and it is interesting to note that simpler model systems derived from methyl 3-cyclopentenecarboxylate …
Number of citations: 56 pubs.acs.org
H Liu - 2019 - ideals.illinois.edu
… With the feasibility assessed by DFT calculations, we first investigated Tc of methyl 3cyclopentenecarboxylate (1f). Tc(solution) was determined by variable-temperature nuclear …
Number of citations: 0 www.ideals.illinois.edu
B Kang - 2022 - search.proquest.com
2.1. Introduction The reversible condensation between boronic acids and diols has been applied to sensors, 64-69 drug delivery, 66, 69-72 and dynamic hydrogels19, 66, 69, 71 due to …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.